Home > Products > Screening Compounds P56260 > {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride - 1049791-73-2

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Catalog Number: EVT-3215089
CAS Number: 1049791-73-2
Molecular Formula: C11H13ClFN3
Molecular Weight: 241.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor currently in clinical development for the treatment of cancer. []

Relevance: Although Volitinib targets a different biological pathway, it shares a key structural feature with {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride: a 1-methyl-1H-pyrazol-4-yl moiety incorporated into its structure. This structural similarity highlights the potential of exploring pyrazole derivatives for diverse pharmacological applications. []

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

Compound Description: LQFM039 is a novel pyrazole derivative exhibiting anti-inflammatory, antinociceptive, and vasorelaxant effects. Its mechanism of action involves the NO/cGMP pathway and calcium channels. []

Relevance: Both LQFM039 and {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride belong to the pyrazole chemical class and share a fluorophenyl substituent on the pyrazole ring. The difference lies in the substituent at the 4-position of the pyrazole ring: a tetrazole ring in LQFM039 and an ethylamine hydrochloride group in the target compound. This comparison demonstrates how modifications to the pyrazole scaffold can lead to diverse pharmacological profiles. []

5-[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole

Compound Description: This novel pyrazole derivative exhibits analgesic, anti-inflammatory, and vasorelaxant effects, likely mediated by the NO/cGMP pathway and K+ channels. []

Relevance: This compound and {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride share a 1-(4-fluorophenyl)-1H-pyrazol-4-yl core structure. The key difference lies in the substitution at the 4-position of the pyrazole ring: a 2H-tetrazole ring in this compound and an ethylamine hydrochloride group in the target compound. This structural similarity underscores the versatility of the 1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold for developing compounds with potential therapeutic applications. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for Cushing's syndrome. []

Relevance: Although CORT125134 targets GR, its structure contains a 1-methyl-1H-pyrazol-4-yl moiety, a key feature also present in {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride. This shared structural element suggests that variations around the 1-methyl-1H-pyrazol-4-yl motif can lead to compounds with distinct biological activities. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective MET inhibitor with robust in vivo antitumor activity. []

Relevance: Similar to {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride, AMG 337 also incorporates a 1-methyl-1H-pyrazol-4-yl moiety within its structure. This shared feature highlights the significance of this specific pyrazole derivative in designing compounds with potential therapeutic applications, particularly in oncology. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: PF-04254644 is a highly selective c-Met inhibitor but exhibits broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats. []

Relevance: PF-04254644 shares the 1-methyl-1H-pyrazol-4-yl structural motif with {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride. This commonality emphasizes the importance of thoroughly evaluating the selectivity profiles of compounds incorporating this particular pyrazole derivative, especially considering potential off-target effects. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable and selective ERK1/2 inhibitor currently in early clinical development. []

Relevance: Although GDC-0994 targets ERK1/2, it incorporates a 1-methyl-1H-pyrazol-5-yl moiety, closely related to the 1-methyl-1H-pyrazol-4-yl found in {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride. This structural similarity highlights the potential of exploring both 1-methyl-1H-pyrazol-4-yl and 1-methyl-1H-pyrazol-5-yl derivatives for diverse therapeutic applications. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

Compound Description: NTRC-739 is a selective nonpeptide neurotensin receptor type 2 (NTS2) compound. []

Relevance: NTRC-739 shares the 4-fluorophenyl substituent on the pyrazole ring with {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride. This common structural element suggests that the presence of a 4-fluorophenyl group might contribute to specific binding interactions within target proteins, although the overall structures and pharmacological activities of the two compounds differ significantly. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent GlyT1 inhibitor with promising effects in rodent models for schizophrenia. []

Relevance: This compound and {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride both contain a pyrazole ring. While their structures differ significantly outside this shared ring system, it highlights the versatile nature of pyrazole as a building block in medicinal chemistry. []

Source and Classification

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is a chemical compound that falls under the category of organic compounds, specifically amines and pyrazoles. Its classification can be further detailed as follows:

  • Chemical Family: Amines
  • Substituents: Contains a fluorophenyl group and a pyrazole moiety.
  • Hydrochloride Salt: The compound is often encountered in its hydrochloride form, which enhances its solubility and stability.

This compound is typically synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can involve several steps, often starting from commercially available precursors. A common synthetic route includes the following stages:

  1. Formation of Pyrazole:
    • A typical method involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives to form the pyrazole ring. This reaction is usually carried out under acidic conditions to facilitate cyclization.
    • Parameters: Temperature (reflux), time (several hours), and solvent (ethanol or methanol).
  2. Alkylation:
    • The resultant pyrazole can be alkylated with an appropriate alkyl halide (e.g., 2-bromoethane) to introduce the ethyl group.
    • Parameters: Base (potassium carbonate), solvent (DMF or DMSO), and reaction time.
  3. Formation of Hydrochloride Salt:
    • The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which is typically performed in an aqueous medium.
    • Parameters: Concentration of hydrochloric acid and temperature control to ensure complete conversion.
Molecular Structure Analysis

The molecular structure of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can be described as follows:

  • Molecular Formula: C11H13ClFN3
  • Molecular Weight: Approximately 245.7 g/mol
  • Structural Features:
    • The compound features a pyrazole ring substituted at the 4-position with a fluorophenyl group.
    • An ethylamine side chain is attached to the pyrazole nitrogen.

Structural Representation

The three-dimensional structure can be elucidated using X-ray crystallography or computational methods such as density functional theory (DFT) calculations, providing insights into bond lengths, angles, and stereochemistry.

Chemical Reactions Analysis

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can participate in various chemical reactions, including:

  1. Nucleophilic Substitution:
    • The amine group can act as a nucleophile in reactions with electrophiles, leading to the formation of new amine derivatives.
  2. Acid-Base Reactions:
    • As a weak base, it can react with strong acids to form salts, which is crucial for its pharmaceutical formulation.
  3. Coupling Reactions:
    • The compound may also undergo coupling reactions with other aromatic compounds in the presence of catalysts for further derivatization.
Mechanism of Action

The mechanism of action for {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is primarily studied in the context of its potential biological activities:

  • Pharmacological Activity: Research indicates that compounds with similar structures may exhibit activities such as anti-inflammatory or analgesic effects.
  • Target Interaction: It likely interacts with specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Relevant Data

Studies involving structure-activity relationships (SAR) provide insights into how modifications to the compound affect its biological efficacy and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride include:

Stability

The compound's stability can be influenced by pH, temperature, and light exposure, necessitating proper storage conditions to maintain integrity.

Applications

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride has several applications in scientific research:

  1. Medicinal Chemistry: Used as a lead compound for developing new therapeutic agents.
  2. Biological Studies: Investigated for its potential effects on various biological pathways, particularly in pharmacological contexts.
  3. Analytical Chemistry: Employed in analytical methods for quantifying similar compounds in biological samples.
Introduction: Significance as a Fluorinated Pyrazolylethylamine Scaffold in Medicinal Chemistry

Structural Classification within Privileged N-Heterocyclic Pharmacophores

The molecular structure of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride can be systematically deconstructed to understand its classification within privileged pharmacophores:

  • Pyrazole Core as a Bioisostere: The 1H-pyrazole ring constitutes a quintessential privileged N-heterocyclic scaffold extensively employed in drug design. Its significance stems from its balanced physicochemical properties: moderate basicity (pKa ~2.5 for N2), aromatic character enabling π-π stacking, and presence of multiple hydrogen bonding sites (N1, N2, and C3/C5 hydrogens depending on substitution). This core exhibits remarkable bioisosteric versatility, effectively replacing imidazoles, triazoles, or isoxazoles while modulating target affinity, solubility, and metabolic stability. The specific 1,4-disubstitution pattern observed in this compound (4-fluorophenyl at N1, ethylamine at C4) is a recurrent motif in bioactive molecules targeting kinases and GPCRs [7] [8] [9].

  • Strategic Fluorine Incorporation: The presence of the 4-fluorophenyl substituent attached to the pyrazole N1 nitrogen exemplifies a deliberate fluorination strategy. The fluorine atom acts as a bioisosteric replacement for hydrogen, offering minimal steric perturbation while significantly altering electronic properties (inductive effect). This modification enhances lipophilicity (log P), promoting passive membrane diffusion and potentially improving CNS penetration. Crucially, the C-F bond confers resistance to oxidative metabolism (para position being particularly effective), thereby increasing plasma half-life. Fluorine can also participate in dipole-dipole interactions and weak hydrogen bonds (C-F···H-X) with target proteins, contributing to binding affinity and selectivity. The 4-fluorophenyl moiety specifically is a common pharmacophore in numerous drugs due to its metabolic stability and optimal spatial orientation [1] [5] [9].

  • Ethylamine Spacer as a Conformational Linker: The -CH(CH₃)CH₂NH₂·HCl moiety attached to the pyrazole C4 position provides critical molecular flexibility and introduces a primary aliphatic amine functionality. This amine, typically protonated (NH₃⁺) under physiological conditions, serves as a potent hydrogen bond donor and ionic interaction site, enabling crucial salt bridge formation with aspartate or glutamate residues in target proteins. The ethyl spacer allows the terminal amine to explore a conformational space optimal for binding, while the chiral center (if present in the specific stereoisomer) introduces potential for enantioselective target recognition. This ethylamine appendage is structurally analogous to linkers found in several kinase inhibitors and neurotransmitter analogues, highlighting its functional versatility [4] [7] [10].

Table 1: Key Structural Features and Their Pharmacological Implications in {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine Hydrochloride

Structural FeatureChemical SignificancePharmacological Implication
1H-Pyrazole Ring (1,4-disub)Privileged N-heterocycle; H-bond acceptor/donor sites; Aromatic π-system; Moderate basicityTarget recognition (kinases, GPCRs); Bioisostere for imidazole/triazole; Tuning of solubility/pKa
4-Fluorophenyl (N1-attached)Strong electron-withdrawing group; Metabolic stability (C-F bond); Increased lipophilicityEnhanced membrane permeability; Resistance to CYP-mediated oxidation; Dipole interactions with target proteins
Ethylamine Linker (-CH(CH₃)CH₂NH₂)Conformational flexibility; Introduction of basic primary amine (cationic at pH 7.4)Ionic interactions (salt bridges); Hydrogen bonding (donor); Access to complementary binding regions; Enhanced solubility via salt
Hydrochloride SaltIonic crystalline formImproved aqueous solubility; Enhanced crystallinity/purification; Standard formulation approach
  • Synergistic Integration: The confluence of these elements—fluorinated aryl group, N-heterocyclic pyrazole core, and basic ethylamine side chain—creates a multifunctional scaffold capable of diverse biomolecular interactions. The electron-withdrawing fluorophenyl group influences the electron density of the pyrazole ring, potentially modulating its hydrogen-bonding capacity and acidity/basicity of adjacent protons. Simultaneously, the basic ethylamine side chain provides a handle for salt formation (hydrochloride), significantly enhancing the compound's aqueous solubility and crystallinity, crucial properties for formulation and in vitro/in vivo evaluation [4] [6] [10].

Contextualization within Contemporary Pyrazolylethylamine Drug Discovery Efforts

The scaffold epitomized by {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is not isolated; it resides within a vibrant and actively researched chemical space. Contemporary medicinal chemistry efforts leverage similar structures to target diverse and therapeutically relevant pathways:

  • Oncology - Kinase Inhibition and Apoptosis Induction: Fluorinated pyrazolylethylamines are prominent in anticancer drug discovery, particularly targeting tyrosine kinases and cell cycle regulators. Crucially, derivatives like the closely related fluorinated pyrazolo[1,5-a]pyrimidine compound 10c (IC₅₀ = 1.14 ± 0.063 μM against HepG-2 cells) demonstrated potent activity exceeding the reference drug Imatinib. Mechanistic studies revealed these compounds induce apoptosis by upregulating pro-apoptotic BAX, activating caspase-3, and arresting the cell cycle at Pre-G1 and G2-M phases. Notably, compound 10c showed exceptional inhibition of the oncogenic mutant EGFR L858R/T790M (IC₅₀ = 36.79 nM), a critical target in non-small cell lung cancer resistance [1]. This underscores the potential of fluoropyrazolyl scaffolds linked to basic amines to achieve high potency and selectivity against challenging kinase targets. Molecular modeling consistently shows the ethylamine side chain forming critical hydrogen bonds within the ATP-binding cleft, while the fluorinated aryl group occupies hydrophobic pockets [1] [8].

  • Anti-infective Agents - Targeting Resistant Pathogens: Fluorinated pyrazoles bearing amine functionalities are explored as novel anti-infectives to combat drug resistance. Research demonstrates that scaffolds incorporating pyrazolylpyrazoline cores with fluoro substituents exhibit significant broad-spectrum antimicrobial activity. Specific derivatives (e.g., 7b, 7d, 7f, 7g, 7k) showed pronounced activity against Gram-positive bacteria (Clostridium tetani, Bacillus subtilis) and fungi (Aspergillus niger, Candida albicans), often surpassing reference standards like Griseofulvin. Furthermore, compounds like 7a, 7e, 7h, and 7k displayed potent antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.74 - 1.30 μg/mL) and antitubercular activity against Mycobacterium tuberculosis H₃₇Rv (MIC = 0.82 - 1.78 μg/mL) [5]. The presence of the fluoro group and a flexible amine-containing chain is postulated to enhance penetration through microbial cell walls and interaction with targets like DNA gyrase or dihydrofolate reductase. Microwave-assisted synthesis, often employed for these derivatives, highlights modern methodological approaches to efficiently generate structurally complex variants for SAR exploration [5].

  • Central Nervous System (CNS) Modulation - GPCR Targeting: Pyrazolylethylamines are recurrent motifs in ligands for G-Protein Coupled Receptors (GPCRs), particularly cannabinoid receptors (CB1/CB2). Structural analogues, such as compound 4 (patented by Makriyannis et al.), demonstrate high affinity (Ki = 6 - 1844 nM for CB1; 36.5 - 13,585 nM for CB2) and selectivity profiles achievable by modifying the substituents on the pyrazole core and the amine side chain [7]. The protonated ethylamine mimics the terminal amine of endogenous ligands, facilitating ionic interactions within the orthosteric binding site. The fluorinated aryl group contributes to lipophilicity, aiding blood-brain barrier passage, and provides a vector for optimizing subtype selectivity through steric and electronic effects. While the specific CNS activity of {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride requires empirical validation, its structural similarity to established GPCR pharmacophores positions it as a candidate for exploring neurological targets like serotonin or dopamine receptors [7] [8].

Table 2: Bioactivity Profiles of Representative Fluorinated Pyrazolylethylamine Analogues in Drug Discovery

Therapeutic AreaExemplar Compound/ScaffoldKey Biological Activity/TargetPotency/ResultStructural Relevance to Target Compound
OncologyCompound 10c (Pyrazolo[1,5-a]pyrimidine)EGFR L858R/T790M inhibition; Apoptosis induction (HepG-2)IC₅₀ (EGFR) = 36.79 nM; IC₅₀ (HepG-2) = 1.14 ± 0.063 μM [1]Shared fluorinated aryl group; Basic amine side chain (analogous to ethylamine)
Antimicrobial/AntiparasiticPyrazolylpyrazolines (e.g., 7a, 7k)Anti-P. falciparum; Anti-M. tuberculosis; Broad-spectrum antimicrobialIC₅₀ (Malaria) = 0.74-1.30 μg/mL; MIC (TB) = 0.82-1.78 μg/mL [5]Fluorine substitution for membrane penetration; Heterocyclic core with amine linkers
CNS (GPCR Modulation)CB1/CB2 Antagonist (Compound 4)Cannabinoid Receptor CB1 AntagonismKi (CB1) = 6 - 1844 nM [7]Core pyrazolylethylamine motif; Fluorinated aryl group for lipophilicity/selectivity
Kinase Inhibition (Clinical)Pirtobrutinib (Jaypirca®)Non-covalent Bruton's Tyrosine Kinase (BTK) InhibitorFDA Approved (2023) for MCL/CLL [8]Validates 4-aminopyrazole (bioisostere) as core scaffold in approved kinase drug
  • Trends in Optimization and Clinical Translation: The trajectory of pyrazolylethylamine research emphasizes fragment-based drug design (FBDD) and pharmacophore hybridization. Novel derivatives are increasingly synthesized by combining the fluorinated pyrazolylethylamine unit with other privileged fragments (e.g., ureas, thioureas, additional heterocycles) to create multi-targeting agents or enhance affinity. Computational chemistry (molecular docking, ADMET prediction) plays a pivotal role in prioritizing synthetic targets, as evidenced by the successful prediction of tubulin binding for cytotoxic pyrazolyl derivatives [1] [8]. The recent FDA approval of Pirtobrutinib (Jaypirca®), a non-covalent BTK inhibitor centered on a 4-aminopyrazole core, powerfully validates the therapeutic potential of closely related scaffolds in oncology and provides a benchmark for the development trajectory of compounds like {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride [8]. Current efforts focus on improving selectivity, overcoming resistance (e.g., targeting mutant EGFR), and optimizing pharmacokinetic profiles, often leveraging the versatility of the ethylamine group for prodrug strategies or further functionalization [1] [5] [8].

Properties

CAS Number

1049791-73-2

Product Name

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

IUPAC Name

1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine;hydrochloride

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

InChI

InChI=1S/C11H12FN3.ClH/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11;/h2-8H,13H2,1H3;1H

InChI Key

VEOMTIGCLUMAPX-UHFFFAOYSA-N

SMILES

CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N.Cl

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.